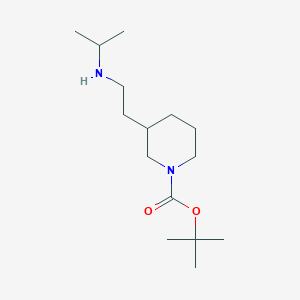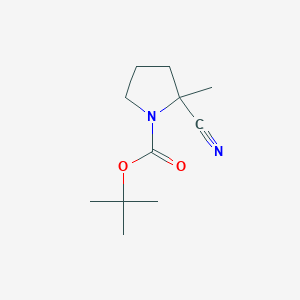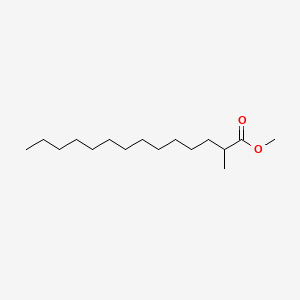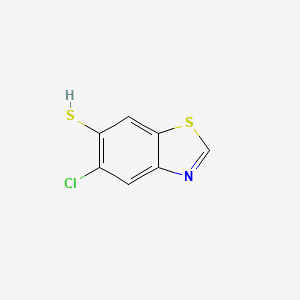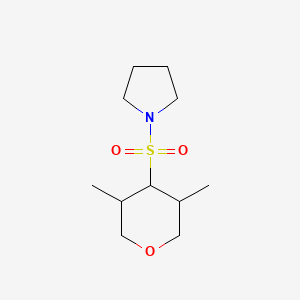
1-((3,5-dimethyltetrahydro-2H-pyran-4-yl)sulfonyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3,5-Dimethyltetrahydro-2H-pyran-4-yl)sulfonyl)pyrrolidine is a complex organic compound that features a pyrrolidine ring and a sulfonyl group attached to a tetrahydropyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3,5-dimethyltetrahydro-2H-pyran-4-yl)sulfonyl)pyrrolidine typically involves the reaction of pyrrolidine with a sulfonyl chloride derivative of 3,5-dimethyltetrahydro-2H-pyran. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product separation can enhance the efficiency and scalability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
1-((3,5-Dimethyltetrahydro-2H-pyran-4-yl)sulfonyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in an organic solvent like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the formation of new sulfonamide or thiol derivatives .
Wissenschaftliche Forschungsanwendungen
1-((3,5-Dimethyltetrahydro-2H-pyran-4-yl)sulfonyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism by which 1-((3,5-dimethyltetrahydro-2H-pyran-4-yl)sulfonyl)pyrrolidine exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The pyrrolidine ring may also interact with various receptors or proteins, modulating their function. These interactions can affect biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: A simpler analog without the sulfonyl and tetrahydropyran groups.
Tetrahydropyran: Lacks the sulfonyl and pyrrolidine groups but shares the tetrahydropyran ring structure.
Sulfonyl Pyrrolidines: Compounds with similar sulfonyl and pyrrolidine groups but different substituents on the pyrrolidine ring
Uniqueness
1-((3,5-Dimethyltetrahydro-2H-pyran-4-yl)sulfonyl)pyrrolidine is unique due to the combination of its structural elements, which confer specific chemical reactivity and biological activity. The presence of both the sulfonyl and tetrahydropyran groups distinguishes it from simpler analogs and enhances its potential for diverse applications .
Eigenschaften
Molekularformel |
C11H21NO3S |
|---|---|
Molekulargewicht |
247.36 g/mol |
IUPAC-Name |
1-(3,5-dimethyloxan-4-yl)sulfonylpyrrolidine |
InChI |
InChI=1S/C11H21NO3S/c1-9-7-15-8-10(2)11(9)16(13,14)12-5-3-4-6-12/h9-11H,3-8H2,1-2H3 |
InChI-Schlüssel |
CQNJYLYGFBVUAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COCC(C1S(=O)(=O)N2CCCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


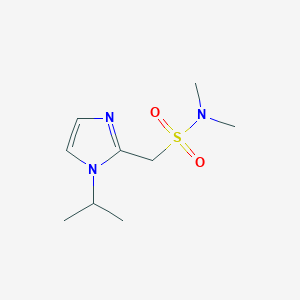
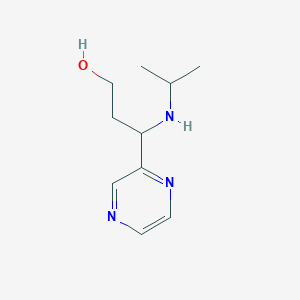
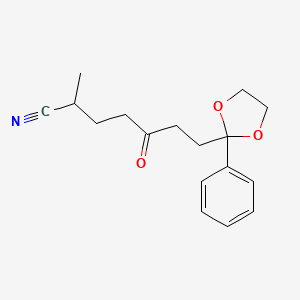
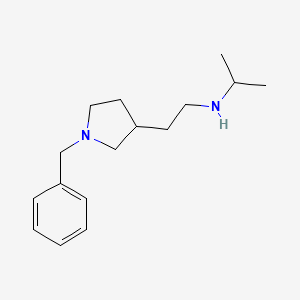

![Benzyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13966974.png)
![(S)-1-[3-(Cyclopropyl-methyl-amino)-propyl]-1-(4-fluoro-phenyl)-1,3-dihydro-isobenzofuran-5-carbonitrile](/img/structure/B13966975.png)
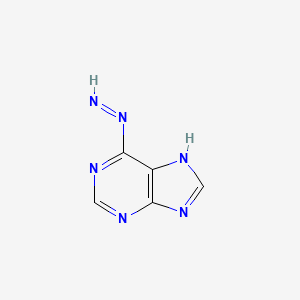
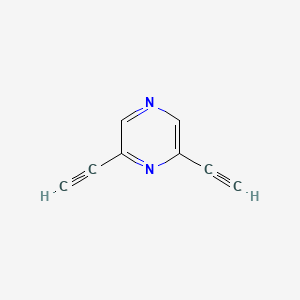
![5,6-dichloro-1-[4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl]-2,3-dihydro-1H-benzimidazol-2-one](/img/structure/B13966992.png)
